Ozone hydrate

Description

Contextualization of Clathrate Hydrates within Contemporary Chemical Research

Clathrate hydrates, also known as gas hydrates, are crystalline, ice-like solids composed of water molecules that form a hydrogen-bonded cage-like structure, trapping guest molecules within. wikipedia.org These non-stoichiometric compounds are not true chemical compounds, as the guest molecules are physically entrapped by van der Waals forces rather than being chemically bonded to the water lattice. wikipedia.orglsbu.ac.uk The stability of the hydrate (B1144303) structure is dependent on the presence of these guest molecules; without them, the lattice would collapse into the structure of conventional ice or liquid water. wikipedia.org

First documented by Sir Humphry Davy in 1810, clathrate hydrates have garnered significant scientific interest due to their unique properties and wide-ranging potential applications. wikipedia.orgucl.ac.uk Contemporary research spans multiple disciplines, including earth science, physical chemistry, and engineering. ucl.ac.uk Key areas of investigation include:

Energy Resources: Vast quantities of methane (B114726) are trapped in natural clathrate deposits on the deep ocean floor and in permafrost, representing a potentially enormous energy resource. wikipedia.orgyoutube.com

Gas Storage and Transportation: Clathrate hydrates offer a high-capacity method for storing gases like methane, hydrogen, and carbon dioxide at moderate temperatures and pressures, providing a safer and potentially more economical alternative to traditional compression or liquefaction methods. ucl.ac.ukresearchgate.net

Carbon Sequestration: The ability of hydrates to sequester large volumes of CO2 has led to proposals for their use in carbon capture and storage technologies, potentially mitigating greenhouse gas emissions. wikipedia.orgucl.ac.uk

Other Technological Applications: Research is also exploring the use of clathrates in seawater desalination, cooling mediums for data centers, and gas separation processes. wikipedia.orgucl.ac.uk

The formation of hydrates can also pose significant challenges, particularly in the petroleum industry where they can form inside gas pipelines, leading to blockages. wikipedia.orgucl.ac.uk This has driven extensive research into hydrate formation kinetics and the development of inhibitors. ucl.ac.uk

Rationale for Ozone Encapsulation Research in Hydrate Lattices

Ozone (O₃) is a potent oxidizing agent with numerous applications, but its utility is severely limited by its inherent instability. nih.govresearchgate.netacs.org It readily decomposes into diatomic oxygen (O₂), a thermodynamically favorable process that can be explosive in high concentrations or at elevated temperatures. nih.govnih.gov This instability makes the long-term storage and transportation of ozone a significant scientific and technical challenge. researchgate.net

The encapsulation of ozone within a clathrate hydrate lattice presents a promising solution to this preservation problem. researchgate.netresearchgate.net By isolating individual ozone molecules within the water cages, the hydrate structure prevents the self-decomposition that occurs in the gaseous, liquid, or solid states. nih.govacs.org This "molecular storage" paradigm could enable the preservation of ozone for extended periods, facilitating its use far from the point of generation. researchgate.net

The concept of preserving ozone within a hydrate structure is not new. The idea was first proposed in 1964 by McTurk and Waller, who reported the formation of an ozone-containing hydrate using carbon tetrachloride (CCl₄) and water. nih.gov Their X-ray diffraction measurements suggested a double O₃ + CCl₄ hydrate with a structure II (sII) configuration. nih.gov

Following this initial work, research in the area remained limited for several decades. More recent initiatives have revitalized the field. Key experimental studies include:

Masaoka et al. reported forming a hydrate from a high-concentration ozone gas at high pressure (13 MPa), achieving an ozone content of approximately 0.2% by mass fraction. researchgate.net

Muromachi et al. successfully formed hydrates from ozone-oxygen gas mixtures using "help guests" like carbon tetrachloride or xenon at much lower pressures (0.25 to 0.35 MPa). researchgate.netnih.gov Their work demonstrated that ozone could be preserved for over 20 days at mass fractions around 0.1-0.2%. researchgate.netnih.gov

Nakajima et al. and subsequent studies explored the use of carbon dioxide (CO₂) as a help guest, which is advantageous as it allows for hydrate formation at moderate pressures and preservation at atmospheric pressure under moderate cooling. researchgate.netresearchgate.net These studies succeeded in significantly increasing the concentration of ozone in the hydrate. researchgate.netnih.gov

These research efforts have progressively improved the formation conditions and storage capacity of ozone hydrates, advancing the prospect of a practical, safe, and economical preservation technology. researchgate.netnih.gov

The primary challenge in handling ozone is its thermodynamic instability. nih.gov Ozone decomposition is a highly exothermic process (ΔH°₂₉₈ = –138 kJ·mol⁻¹) that can proceed rapidly and, under certain conditions, explosively. nih.gov The kinetics of decomposition are complex and influenced by temperature, pressure, and the presence of impurities. nih.govavestia.com Traditional storage methods, such as ozonated water or ice, result in very low ozone concentrations, typically on the order of parts per million, which severely limits their application. researchgate.net

The clathrate hydrate paradigm offers a direct solution to this challenge. The rigid, cage-like structure of water molecules physically isolates the guest ozone molecules from one another. nih.govacs.org This encapsulation inhibits the chain reactions involved in ozone decomposition. avestia.com Research has demonstrated that this method can increase the storage concentration by orders of magnitude compared to ozonated water or ice. acs.org

A significant breakthrough in this paradigm was the use of "help guests" like carbon dioxide (CO₂). researchgate.netresearchgate.net Ozone alone requires high pressures to form a hydrate. However, when mixed with a gas like CO₂, which readily forms a structure I (sI) hydrate, ozone can be incorporated into the same structure under more moderate and economically viable conditions. researchgate.net This has led to the development of mixed O₃ + O₂ + CO₂ hydrates that can store ozone at mass fractions up to ~0.9% and maintain a significant portion of that concentration for weeks when stored at atmospheric pressure and a temperature of -25°C. researchgate.netnih.gov

Research Findings on Ozone Hydrate Formation and Stability

The table below summarizes key findings from various experimental studies on the formation and preservation of ozone within clathrate hydrates, highlighting the different conditions and help gases used.

| Help Guest(s) | Formation Pressure (MPa) | Formation Temperature (°C) | Initial O₃ Mass Fraction (%) | Storage Temperature (°C) | Preservation Duration & Final O₃ Mass Fraction (%) | Hydrate Structure |

| Carbon Tetrachloride (CCl₄) | 0.25 | 0.1 | ~0.2 | -20 | >20 days | Structure II (sII) |

| Xenon (Xe) | 0.35 | 0.1 | ~0.1 | -20 | >20 days | Not specified |

| Carbon Dioxide (CO₂) | 1.9 | 0.1 | ~0.1 | -25 | >20 days, stable concentration | Structure I (sI) |

| Carbon Dioxide (CO₂) | 3.0 | 0.1 | ~0.9 | -25 | 20 days, final fraction ~0.6% | Structure I (sI) |

Data compiled from references: researchgate.netresearchgate.netnih.gov

Structure

2D Structure

Properties

CAS No. |

84508-01-0 |

|---|---|

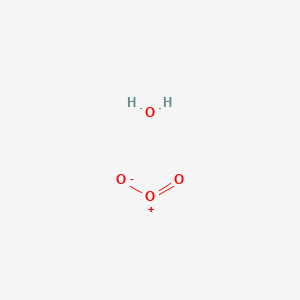

Molecular Formula |

H2O4 |

Molecular Weight |

66.014 g/mol |

IUPAC Name |

ozone;hydrate |

InChI |

InChI=1S/O3.H2O/c1-3-2;/h;1H2 |

InChI Key |

YNHBOQSCVCFXRW-UHFFFAOYSA-N |

Canonical SMILES |

O.[O-][O+]=O |

Origin of Product |

United States |

Fundamental Principles of Ozone Hydrate Formation and Caging

Clathrate Hydrate (B1144303) Frameworks and Guest Encapsulation Mechanisms

Clathrate hydrates are ice-like crystalline structures composed of a framework of water molecules that form polyhedral cavities. These cavities can encapsulate a variety of small non-polar or slightly polar molecules, referred to as "guest" molecules. The presence of these guest molecules is crucial for the stability of the clathrate hydrate structure; without them, the water lattice would collapse into the more common hexagonal ice structure. wikipedia.org The formation of these hydrates typically occurs at low temperatures and high pressures. lsbu.ac.uk

The water molecules in clathrate hydrates are linked by hydrogen bonds to form cage-like structures. gist.ac.kr There are several known crystalline structures of clathrate hydrates, with the most common being cubic structure I (sI) and cubic structure II (sII). wikipedia.org

Structure I (sI): This structure's unit cell is composed of 46 water molecules that form two types of cages: two small pentagonal dodecahedron cages (5¹²) and six large tetrakaidecahedron cages (5¹²6²). wikipedia.org Carbon dioxide is a typical guest molecule that forms sI hydrates. researchgate.net Experimental studies on mixed O₃ + O₂ + CO₂ hydrates have confirmed the formation of the sI structure. researchgate.net

Structure II (sII): The unit cell of sII consists of 136 water molecules forming sixteen small pentagonal dodecahedron cages (5¹²) and eight large hexadecahedron cages (5¹²6⁴). wikipedia.org Gases like oxygen and nitrogen typically form sII hydrates. wikipedia.org Ozone, often in combination with other gases like oxygen, has been observed to form sII clathrate hydrates. acs.orgresearchgate.net

The choice of structure is largely determined by the size of the guest molecule. The formation of mixed hydrates, where more than one type of guest molecule is present, is common and can influence the resulting structure and stability. researchgate.netresearchgate.net For instance, the presence of a "help guest" like carbon tetrachloride or xenon can facilitate the formation of a stable ozone-containing hydrate. acs.orgresearchgate.net

| Structure Type | Crystal System | Unit Cell Water Molecules | Small Cage Type | Number of Small Cages | Large Cage Type | Number of Large Cages | Example Guest Molecules |

|---|---|---|---|---|---|---|---|

| Structure I (sI) | Cubic | 46 | 5¹² (Pentagonal Dodecahedron) | 2 | 5¹²6² (Tetrakaidecahedron) | 6 | Methane (B114726), Carbon Dioxide |

| Structure II (sII) | Cubic | 136 | 5¹² (Pentagonal Dodecahedron) | 16 | 5¹²6⁴ (Hexadecahedron) | 8 | Oxygen, Nitrogen, Ozone |

Ozone (O₃) is a bent triatomic molecule with a bond angle of 116.78° and O-O bond lengths of 127.2 pm. wikipedia.org Due to its size and shape, it can be encapsulated within the cages of clathrate hydrates. The confinement of ozone molecules within these cages is a physical process, where each guest molecule is isolated by the cage walls of the water lattice. researchgate.net This isolation is key to the preservation of ozone, which is otherwise an unstable and highly reactive molecule prone to decaying into oxygen (O₂). acs.orgnih.gov By being encaged, the ozone molecules are separated from each other, preventing self-decomposition. acs.org

The distribution of ozone molecules among the different cage types depends on the specific hydrate structure and the presence of other guest molecules. Theoretical modeling using quantum chemistry methods helps in understanding the stability of ozone within different cage structures, such as those in sI and sII hydrates. researchgate.net

The stability of the ozone hydrate structure is a result of the complex interactions between the guest ozone molecules and the host water lattice. These interactions are primarily non-covalent. acs.org

The primary stabilizing forces in clathrate hydrates are van der Waals interactions between the guest molecules and the water molecules of the host lattice. researchgate.netrsc.org These are weak, short-range electrostatic attractions between fluctuating dipoles in molecules. libretexts.org For these interactions to be effective, the guest molecules need to be in close proximity to the host molecules, which is the case within the confined space of the hydrate cages. libretexts.org The stability of the clathrate is largely attributed to the attractive dispersive forces between the guest molecules and the water forming the cage walls. nih.gov

While the host water lattice is defined by strong hydrogen bonds between water molecules, the interaction between the guest ozone molecule and the host is more complex. gist.ac.kr Ozone itself is a polar molecule with a dipole moment of 0.53 D. wikipedia.org This polarity can lead to weak, specific hydrogen bonding between the ozone molecule and the water molecules of the cage. researchgate.net However, studies on ozone-water clusters suggest that van der Waals interactions are the main stabilizing factors, and hydrogen-bonded complexes are not necessarily the most stable configurations. researchgate.net The primary role of hydrogen bonding is in maintaining the integrity of the water cages themselves. rsc.org

The stability of the hydrate cages encapsulating ozone is a delicate balance of several factors. The guest molecules are essential to prevent the collapse of the thermodynamically unstable empty clathrate lattice. wikipedia.org The size and shape of the guest molecule must be compatible with the dimensions of the host cages. The attractive van der Waals forces between the guest and host molecules provide the necessary stabilization energy to offset the energetic cost of forming the cage structure instead of bulk ice. nih.gov

Guest-Host Molecular Interactions in this compound Systems

Role of Help Guests in this compound Formation

The formation of pure this compound is thermodynamically challenging, requiring extreme pressure and temperature conditions. To overcome this limitation, the introduction of "help guests" or "co-guest molecules" into the system is a crucial strategy. These molecules co-occupy the cages of the clathrate hydrate structure, stabilizing it and allowing for the inclusion of ozone under more moderate and accessible thermodynamic conditions.

Facilitation of Hydrate Formation Conditions by Co-Guest Molecules (e.g., CO₂, O₂, N₂, CCl₄, Xe)

Help guests play a pivotal role in creating a stable hydrate lattice that can encage ozone molecules. The selection of an appropriate co-guest is critical and is often determined by factors such as its molecular size, interaction with water molecules, and its ability to stabilize the hydrate structure, as well as practical considerations like toxicity and cost. Several molecules have been investigated for their efficacy as help guests in the formation of mixed ozone hydrates.

Carbon dioxide (CO₂) is a prominently studied and effective help guest for this compound formation. researchgate.netresearchgate.net Its molecular dimensions are suitable for occupying the cages of structure I (sI) clathrates, thereby stabilizing the framework and facilitating the trapping of ozone molecules. mdpi.comnih.gov Research has demonstrated that hydrates can be formed from an O₃ + O₂ + CO₂ gas mixture at pressures and temperatures that are significantly more moderate than what would be required for pure ozone. researchgate.net The presence of CO₂ in the system has been shown to be essential for creating stable conditions for ozone preservation within the hydrate structure. researchgate.net

Oxygen (O₂) and Nitrogen (N₂) are also key components in the gas mixtures used for this compound formation, often originating from the production of ozone gas itself. While O₂ can form hydrates, its inclusion is less preferential compared to ozone. researchgate.net Studies on gas mixtures of O₃ + O₂ + N₂ + CO₂ have revealed that the inclusion of nitrogen can lead to a higher amount of ozone being trapped in the hydrate phase compared to systems containing only O₃ + O₂ + CO₂. researchgate.netrsc.org This suggests a synergistic role of N₂ in optimizing the cage occupancy for ozone.

Historically, other molecules have also been explored as help guests. Carbon tetrachloride (CCl₄) and Xenon (Xe) have been successfully used to form mixed hydrates that can preserve ozone. researchgate.netnih.gov However, the practical application of these substances is limited. Carbon tetrachloride is toxic, posing significant environmental and health risks. aparc-climate.orgcopernicus.org Xenon, while effective, is a noble gas with a high cost, making it economically unviable for large-scale applications. researchgate.net Due to these limitations, carbon dioxide has emerged as a more promising and widely researched help guest for this compound formation. researchgate.net

The table below summarizes the common help guest molecules and their role in facilitating this compound formation.

| Co-Guest Molecule | Primary Role in Hydrate Formation | Key Research Findings |

| Carbon Dioxide (CO₂) ** | Stabilizes the structure I (sI) hydrate lattice, allowing for ozone inclusion under moderate conditions. mdpi.comnih.gov | Considered a promising and practical help guest due to its effectiveness and lower toxicity/cost compared to CCl₄ and Xe. researchgate.net |

| Oxygen (O₂) | Often present in the gas mixture from ozone generation; co-occupies hydrate cages. | Less preferentially incorporated into the hydrate structure compared to ozone. researchgate.net |

| Nitrogen (N₂) | Can enhance the amount of ozone included in the hydrate phase when used in a mixed gas system. researchgate.netrsc.org | Plays a synergistic role in optimizing cage occupancy for ozone. |

| Carbon Tetrachloride (CCl₄) | An effective former of mixed hydrates for ozone preservation. nih.gov | Use is limited due to its toxicity. aparc-climate.orgcopernicus.org |

| Xenon (Xe) ** | A noble gas that can form stable mixed hydrates with ozone. researchgate.net | High cost restricts its practical application. researchgate.net |

Optimization of Co-Guest Ratios for Enhanced Ozone Inclusion

The composition of the gas phase, specifically the ratio of ozone to the co-guest molecules, is a critical parameter that directly influences the efficiency of ozone encapsulation within the clathrate hydrate. Research has focused on optimizing these ratios to maximize the amount of ozone stored in the hydrate phase.

Studies have shown that by adjusting the initial volume ratio of CO₂ in the feed gas, it is possible to significantly increase the concentration of ozone in the resulting hydrate. For instance, increasing the initial CO₂ volume ratio can lead to a higher mass fraction of ozone in the O₃ + O₂ + CO₂ hydrate. researchgate.net This is attributed to the enhanced stability of the hydrate lattice provided by a higher concentration of the primary help guest, which in turn allows for more effective trapping of ozone molecules.

Furthermore, investigations into the phase equilibrium of the O₃ + O₂ + CO₂ + H₂O system have provided insights into the preferential inclusion of different gas molecules. It has been observed that at a given CO₂ fraction in the gas phase, the equilibrium pressure for the system containing ozone is consistently lower than that for a system with only O₂ and CO₂. researchgate.net This indicates a thermodynamic preference for the uptake of ozone molecules into the hydrate cages over oxygen molecules. researchgate.net

The introduction of nitrogen into the gas mixture (O₃ + O₂ + N₂ + CO₂) has been found to further enhance ozone storage capacity. researchgate.netrsc.org The specific ratios of these gases can be tailored to find the most promising thermobaric conditions for maximizing ozone inclusion. rsc.org This suggests that a multi-component gas mixture, with carefully controlled ratios, can be more effective for ozone storage in clathrate hydrates than simpler binary or ternary gas systems.

The following table presents data from research on the effect of co-guest ratios on ozone inclusion in clathrate hydrates.

| Gas Mixture Composition | Key Parameter Varied | Effect on Ozone Inclusion |

| O₃ + O₂ + CO₂ | Initial volume ratio of CO₂ in the feed gas | Increasing the CO₂ ratio can lead to a higher mass fraction of ozone in the hydrate. researchgate.net |

| O₃ + O₂ + CO₂ | Mole fraction of O₃ in the gas phase | A higher O₃ mole fraction in the gas phase can increase the O₃ concentration in the hydrate. researchgate.net |

| O₃ + O₂ + N₂ + CO₂ | Addition of N₂ to the gas mixture | Can result in a significantly higher amount of ozone included in the hydrate phase compared to O₃ + O₂ + CO₂ systems. researchgate.netrsc.org |

Methodologies for Experimental Investigation of Ozone Hydrates

Apparatus and Experimental Setup for Ozone Hydrate (B1144303) Synthesis

The synthesis of ozone hydrates can be approached through two primary methodologies: continuous formation systems and batch synthesis. Each approach utilizes distinct experimental setups designed to handle the reactive nature of ozone and the specific thermodynamic conditions required for hydrate formation.

Continuous formation systems are designed for the steady production of ozone hydrates, which can be crucial for applications requiring a consistent supply. An experimental system for the continuous formation of O₃ + O₂ + CO₂ hydrates has been developed to investigate the long-term preservation of ozone in a clathrate structure.

The typical apparatus for continuous synthesis includes:

Gas Supply and Preparation: Cylinders of oxygen and carbon dioxide are used as feed gases. The oxygen is passed through an ozone generator to produce an O₃ + O₂ gas mixture. This mixture is then combined with CO₂ in a gas-mixing chamber.

Pressurization and Delivery: The resulting O₃ + O₂ + CO₂ gas mixture is pressurized and supplied to the hydrate-forming reactor.

Reactor and Cooling System: The reactor is a critical component where the gas mixture is brought into contact with water under controlled temperature and pressure to form the hydrate. An immersion cooler and a PID-controlled heater are used to maintain the precise temperature required for hydrate formation.

Monitoring and Control: The system is equipped with pressure gauges, a Pt-wire resistance thermometer, and an ozone monitor to continuously track the operational parameters. A data logger records the experimental conditions throughout the process.

Research has focused on optimizing operational parameters in these systems to increase the concentration of ozone within the hydrate structure. For instance, forming the O₃ + O₂ + CO₂ hydrate at a lower temperature with a higher concentration of ozone in the gas phase has been shown to increase the ozone concentration in the resulting hydrate.

Batch synthesis is a common method for producing ozone hydrates in a laboratory setting for fundamental studies. This approach involves the formation of a fixed quantity of hydrate in a sealed reactor.

A representative batch synthesis setup consists of:

High-Pressure Reactor: A stainless-steel vessel, often cylindrical, is used to contain the reactants under high pressure. For example, a vessel with a volume of approximately 190 cm³ (35 mm diameter, 120 mm height) has been used for forming O₃ + O₂ + CO₂ hydrates.

Gas Introduction: An ozone-oxygen mixture, sometimes combined with a help gas like carbon tetrachloride (CCl₄) or xenon (Xe), is introduced into the reactor containing purified water.

Agitation: A stirrer is used to agitate the gas-water mixture, which enhances the gas-liquid interface and promotes hydrate formation. Intensifying the stirring has been found to increase the water-to-hydrate conversion ratio.

Temperature and Pressure Control: The reactor is placed in a temperature-controlled bath to maintain the necessary conditions for hydrate formation (e.g., 0.1°C). The system pressure is also carefully controlled (e.g., 0.25 to 3.0 MPa).

Batch synthesis has been successfully used to form various ozone-containing hydrates, including O₃ + O₂ + CCl₄, O₃ + O₂ + Xe, and O₃ + O₂ + CO₂ hydrates.

The design of the reactor and the evaluation of operational parameters are critical for maximizing the yield and ozone concentration in the hydrate. Reactors are typically made of materials resistant to ozone's oxidative properties, such as stainless steel. Key design features include efficient stirring mechanisms to maximize the gas-liquid contact area and integrated cooling systems for precise temperature control.

The evaluation of operational parameters is a systematic process to identify the optimal conditions for hydrate formation. The following table summarizes key parameters and their effects on the synthesis of O₃ + O₂ + CO₂ hydrates.

Operational Parameters for Ozone Hydrate Synthesis

| Parameter | Range Investigated | Effect on this compound Formation |

|---|---|---|

| System Pressure | 2.0 - 3.0 MPa | Influences the initial ozone fraction in the formed hydrate. |

| Temperature | ~0.1°C | Lower temperatures can increase the ozone concentration in the hydrate. |

| Feed Gas Composition (O₃+O₂ to CO₂ ratio) | Varied molar ratios (e.g., ~2:8) | Affects the initial ozone fraction in the hydrate. Higher initial volume ratio of CO₂ can reduce the induction time for hydrate formation. |

| Stirring Intensity | - | Intensified stirring increases the water-to-hydrate conversion ratio, reducing the amount of unreacted ice. |

By systematically varying these parameters, researchers have been able to significantly increase the mass fraction of ozone stored in the hydrate.

Spectroscopic and Diffraction Techniques for Structural Elucidation

To understand the structure of ozone hydrates and how ozone molecules are incorporated into the clathrate lattice, various spectroscopic and diffraction techniques are employed.

Powder X-ray Diffraction (PXRD) is a fundamental technique for determining the crystal structure of ozone hydrates. By analyzing the diffraction pattern of a powdered hydrate sample, it is possible to identify the unit cell type and determine its lattice parameters.

In studies of O₃ + O₂ + CO₂ hydrates, PXRD patterns were measured at low temperatures (e.g., 98 K or 123 K) to maintain the stability of the hydrate. The analysis of these patterns has consistently shown that O₃ + O₂ + CO₂ hydrate forms a structure I (sI) clathrate. psecommunity.orgresearchgate.net The sI structure consists of two types of cages: a small pentagonal dodecahedron (5¹²) and a large tetrakaidecahedron (5¹²6²).

The PXRD profile also allows for the identification of other solid phases present in the sample, such as hexagonal ice (Ih) and cubic ice (Ic). researchgate.net By comparing the peak positions in the experimental diffractogram with calculated peak positions for known crystal structures, the composition of the solid mixture can be determined.

The following table presents an example of the lattice parameter determined for an O₃ + O₂ + CO₂ hydrate from PXRD data.

Lattice Parameter of O₃ + O₂ + CO₂ Hydrate

| Hydrate System | Measurement Temperature (K) | Crystal Structure | Lattice Constant (Å) | Reference |

|---|---|---|---|---|

| O₃ + O₂ + CO₂ | 98 | Structure I (sI) | 11.8294(4) | researchgate.net |

This data is crucial for confirming the formation of the clathrate hydrate and for understanding the fundamental crystal structure that hosts the ozone molecules.

Raman spectroscopy is a powerful non-destructive technique used to investigate the occupancy of guest molecules within the different cages of a clathrate hydrate and to probe the interactions between the host (water) and guest (ozone) molecules. The vibrational modes of the guest molecules are sensitive to their local environment. When a molecule is encaged within a hydrate cavity, its vibrational frequencies can shift compared to the free gas phase. The magnitude and direction of this shift provide information about the type of cage the molecule occupies and the strength of the host-guest interactions.

For sI hydrates, guest molecules will exhibit different Raman shifts depending on whether they are located in the small 5¹² cages or the large 5¹²6² cages. Generally, the vibrational frequency of a guest molecule is higher in a smaller, more constrained cage. By analyzing the Raman spectrum, the relative peak areas corresponding to the guest molecule in each cage type can be used to quantify the cage occupancy ratio.

Analytical Techniques for Ozone Concentration Quantification in Hydrate Phases

Accurate determination of ozone content is critical for understanding the formation, stability, and storage capacity of ozone clathrate hydrates. Various analytical methods are utilized to measure ozone concentrations in gaseous, dissolved, and solid hydrate forms.

Iodometric titration is a well-established and widely used chemical method for the absolute determination of ozone concentration. nicoletcz.cz The fundamental principle of this method involves the oxidation of iodide ions (I⁻) by ozone (O₃) to form iodine (I₂). mebak.orgioa-ea3g.org The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, using a starch indicator to detect the endpoint. ioa-ea3g.orgtaylorandfrancis.com

The key chemical reactions involved in the process are:

Reaction with Iodide: O₃ + 2I⁻ + H₂O → I₂ + O₂ + 2OH⁻ ioa-ea3g.org

Titration with Thiosulfate: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻ ioa-ea3g.org

In the context of this compound research, this technique is adapted to measure the ozone content preserved within the hydrate structure. nih.govacs.org A known mass of the hydrate sample is dissolved in a potassium iodide (KI) solution. nih.govacs.org The ozone released from the dissociated hydrate reacts with the iodide ions, and the resulting iodine is then titrated. nih.govacs.org

Several factors can influence the accuracy of iodometric titration, including the pH of the KI solution, buffer composition, iodide ion concentration, and reaction time. ioa-ea3g.org To ensure a reliable one-to-one stoichiometry between ozone and iodine, the procedure must be carried out under carefully controlled conditions. ioa-ea3g.org For instance, after bubbling the ozone-containing gas through the KI solution, the pH is typically adjusted to 2 or lower with sulfuric acid to ensure the reaction goes to completion before titration. ioa-ea3g.org

Researchers have successfully employed this method to chronologically measure the fractional ozone content in hydrate samples stored at various temperatures, demonstrating the potential of clathrate hydrates for long-term ozone preservation. nih.govacs.org For example, studies have shown that ozone can be preserved in a hydrate lattice for over 20 days at a concentration of approximately 0.1% on a hydrate-mass basis. nih.govacs.org

Table 1: Key Parameters in Iodometric Titration for Ozone Quantification

| Parameter | Description | Significance | Source |

|---|---|---|---|

| Titrant | Standardized sodium thiosulfate (Na₂S₂O₃) solution | Reacts with the liberated iodine in a known ratio, allowing for the calculation of the initial ozone concentration. | ioa-ea3g.org |

| Indicator | Starch solution | Forms a distinct blue-black complex with iodine, providing a sharp color change at the titration endpoint. | ioa-ea3g.org |

| pH Adjustment | Acidification of the potassium iodide solution (typically to pH ≤ 2) after ozone absorption. | Ensures the complete reaction of ozone with iodide and stabilizes the liberated iodine. | ioa-ea3g.org |

| Stoichiometry | The theoretical molar ratio of ozone to iodine is 1:1. | Crucial for the accurate calculation of ozone concentration from the amount of titrant used. Deviations can occur if experimental conditions are not optimal. | ioa-ea3g.org |

UV absorption spectroscopy is a powerful and common technique for the real-time, non-destructive measurement of both gaseous and dissolved ozone concentrations. nicoletcz.czorc.co.jp This method is based on the strong absorption of ultraviolet radiation by the ozone molecule, which has a characteristic broad absorption band in the UV spectrum. orc.co.jp

The absorption maximum for gaseous ozone is typically observed at a wavelength of 254 nm, while for ozone dissolved in water, the peak is slightly shifted to a longer wavelength of around 258-260 nm. orc.co.jpresearchgate.net This shift is attributed to the solvatochromic effect, resulting from dipole-dipole interactions between ozone and water molecules. researchgate.net The concentration of ozone can be determined by measuring the absorbance at this peak wavelength and applying the Beer-Lambert law. mdpi.com

In the study of ozone hydrates, UV-Vis spectrophotometers are employed to monitor the concentration of ozone in the gas phase used for hydrate formation and in the aqueous phase after hydrate dissociation. researchgate.net This allows for a comprehensive understanding of the ozone partitioning between the different phases. In-situ measurements using UV absorption spectroscopy can also provide valuable information on the evolution of the ozone generation process and the presence of other species, such as hydrogen peroxide (H₂O₂) and oxygen (O₂), which can also be present in ozonated water. orc.co.jp

The technique offers several advantages, including high sensitivity, rapid response times, and the ability to perform continuous on-line monitoring. nicoletcz.cznih.gov However, it is important to consider potential interferences from other substances that may also absorb in the same UV range, such as nitrogen oxides, which can be produced alongside ozone, particularly when air is used as the feed gas for ozone generation. nicoletcz.czlbtu.lv

Table 2: Comparison of Ozone UV Absorption Maxima in Gas and Liquid Phases

| Phase | Typical Absorption Maximum (λmax) | Molar Absorption Coefficient (ε) at λmax | Source |

|---|---|---|---|

| Gaseous | ~254 nm | Not specified in provided context | researchgate.net |

| Aqueous (Dissolved) | ~258 - 260 nm | ~3000 L/mol/cm | researchgate.netresearchgate.net |

Determining the mass fraction of ozone within the solid hydrate is a key objective in evaluating the storage capacity of these compounds. This is typically achieved through a combination of hydrate dissociation and subsequent ozone quantification.

The general procedure involves carefully weighing a sample of the this compound, often at low temperatures to prevent premature decomposition. nih.govacs.org The hydrate is then decomposed, releasing the trapped ozone. The amount of released ozone is subsequently measured using one of the analytical techniques described above, most commonly iodometric titration due to its accuracy for absolute quantification. nih.govacs.org

The mass fraction of ozone in the hydrate is then calculated as the ratio of the mass of the measured ozone to the initial mass of the hydrate sample. nih.govacs.org Researchers have used this approach to determine that ozone can be preserved in clathrate hydrates at a mass fraction of approximately 0.1%. nih.govacs.orgresearchgate.net

It is important to note that spatial non-uniformity of ozone concentration within the hydrate particles can lead to fluctuations in measurements. researchgate.net Therefore, multiple measurements from different parts of a hydrate sample are often necessary to obtain a representative average concentration. The stability of the encaged ozone is also a critical factor, and studies have involved chronological measurements to track the ozone content over extended periods, confirming that the hydrate structure can preserve ozone for weeks under appropriate storage conditions. nih.govacs.orgresearchgate.net

In addition to experimental measurements, thermodynamic modeling based on intermolecular potentials can be used to predict the phase equilibrium conditions and cage occupancies of ozone in clathrate hydrates, providing theoretical support for the experimental findings. elsevierpure.com

Theoretical and Computational Approaches to Ozone Hydrate Systems

Quantum Mechanical Simulations of Ozone-Water Interactions

Quantum mechanical simulations are crucial for understanding the fundamental interactions between ozone and water molecules that govern the formation and properties of ozone hydrates. These methods provide a detailed description of the electronic structure and intermolecular forces at play.

Ab initio quantum chemical calculations have been employed to investigate the structure and stability of ozone-water complexes, which are the fundamental building blocks of ozone hydrates. These calculations, performed at high levels of theory such as Coupled Cluster with Singles and Doubles (CCSD), provide valuable information on the geometry, stability, and electronic properties of these complexes. researchgate.net

Studies on 1:1 and 1:2 ozone-water complexes have revealed the nature of the interactions between ozone and water molecules. For the 1:1 complex, three stable structures have been identified through QCISD calculations. figshare.com The most stable of these possesses C_s symmetry, with the central oxygen atom of the ozone molecule and all atoms of the water molecule situated on the molecular symmetry plane. figshare.com The stability and structure of these complexes are sensitive to the choice of basis sets used in the calculations, highlighting the importance of using correlation-consistent basis sets for accurate predictions. researchgate.net

The interaction between ozone and water also influences the properties of water clusters. The presence of an ozone molecule can affect the structure and properties of a water dimer, indicating that the guest molecule plays a role in organizing the local water structure, a key aspect of hydrate (B1144303) formation. researchgate.net Furthermore, calculations of the vertical electronic excitation energy and transition dipole moments using multi-reference configuration interaction methods provide insights into the spectroscopic properties of these complexes. researchgate.net

| Complex | Method/Basis Set | Key Findings |

| 1:1 Ozone-Water | CCSD/aug-cc-pVDZ, aug-cc-pVTZ | Investigation of structure and stability. researchgate.net |

| 1:1 Ozone-Water | QCISD | Identification of three stable structures, with the most stable having C_s symmetry. figshare.com |

| 1:2 Ozone-Water | CCSD/aug-cc-pVDZ, aug-cc-pVTZ | Examination of the effect of ozone on the water dimer structure. researchgate.net |

| Ozone-Water Complexes | MRCI/aug-cc-pVTZ | Calculation of vertical electronic excitation energies and transition dipole moments. researchgate.net |

This table summarizes key findings from ab initio studies on ozone-water complexes.

Density Functional Theory (DFT) has proven to be a powerful tool for studying the stability and electronic properties of ozone within clathrate hydrate cages. These studies are essential for understanding how different guest molecules can influence the formation and stability of mixed ozone hydrates.

DFT calculations have been used to investigate the stability of double hydrates containing ozone along with other guest molecules such as nitrogen (N₂), oxygen (O₂), and carbon dioxide (CO₂). acs.org These studies model the ozone and its co-guest molecules within different clathrate cage structures (like sI and sII) to determine the thermodynamic conditions for hydrate stability. researchgate.net The calculations allow for the determination of stable molecular structures and the analysis of electron density distribution and stabilization energies, which are valuable for interpreting experimental findings. researchgate.net

For instance, in mixed hydrates of ozone and argon, DFT has been employed to study the stability of sI and sII cage structures. researchgate.net Such modeling helps in identifying the most suitable second guest gas to enhance ozone storage. researchgate.net The results from these computational studies provide a theoretical basis for experimental efforts to preserve ozone in clathrate hydrates, which have shown that mixed hydrates can store ozone for extended periods. researchgate.net

| System | Computational Method | Key Findings |

| O₃ + Ar double hydrates | Density Functional Theory | Investigation of the stability of sI and sII cage structures to enhance ozone storage. researchgate.net |

| O₃ + N₂, O₃ + O₂, O₃ + CO₂ double hydrates | Density Functional Theory | Determination of thermodynamic conditions for hydrate stability and analysis of stable molecular structures. acs.org |

| Ozone interaction with B₁₂N₁₂ nano-cage | Density Functional Theory | Significant changes in electronic properties upon chemisorption, indicating strong guest-host interaction. researchgate.net |

This table presents a summary of key research findings from DFT studies on ozone-containing hydrate systems.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful lens to examine the time-dependent behavior of ozone hydrate systems at the molecular level. These simulations provide insights into the processes of hydrate formation and the movement of ozone molecules within the hydrate structure.

Molecular dynamics simulations have been instrumental in visualizing the crystal growth of clathrate hydrates containing ozone. acs.org The process of hydrate formation is complex, beginning with the dissolution of the guest gas in liquid water, followed by the nucleation and subsequent growth of the hydrate crystal lattice at the interface between the liquid and hydrate phases. acs.org

The general mechanism of clathrate hydrate formation involves the structuring of water molecules into cages around the guest molecules. mdpi.com This process is thought to be preceded by the formation of hydrate precursor structures, where individual clathrate-like cages form around dissolved guest molecules. mdpi.com Under favorable thermodynamic conditions, these precursor cages are hypothesized to agglomerate, leading to the formation of a solid clathrate hydrate. mdpi.com

Simulations of other gas hydrates, such as methane (B114726) hydrate, have shown that the formation process involves the assembly of various cage types, with the 5¹² cage being a predominant and early-forming structure. rsc.org The transformation between different cage types is a key mechanism in the growth and potential structural rearrangements of the hydrate solid. rsc.org While direct and detailed MD simulations of the entire nucleation and growth process of pure this compound are challenging due to the timescales involved, the principles derived from simulations of other clathrates are applicable. The growth of the hydrate is influenced by factors such as the concentration of the guest molecule at the liquid-hydrate interface and the efficiency of heat removal from the growing crystal.

The behavior of guest molecules encapsulated within the cages of a clathrate hydrate is a dynamic process that can be effectively studied using molecular dynamics simulations. The movement of the guest molecule is largely influenced by the size and shape of the cage, as well as the nature of the guest-host interactions.

In the case of ozone, its dynamics within the hydrate cages are expected to be characterized by rattling motions, where the molecule moves within the confines of the cage and collides with the cage walls. The nature of these interactions is primarily van der Waals forces. rsc.org However, for guest molecules capable of forming hydrogen bonds, such as tetrahydrofuran (B95107) (THF), the dynamics can be significantly different, especially at higher temperatures where the water molecules of the cage become more mobile. nih.gov While ozone is not a strong hydrogen bond former, the possibility of weak interactions influencing its dynamics cannot be entirely dismissed.

Studies on other guest molecules, such as xenon, have shown that the dynamics of the host lattice are also affected by the presence and nature of the guest. nih.gov Empty cages, for instance, can lead to distortions in the surrounding lattice structure and alter the vibrational properties of the hydrate. nih.gov The guest-host interactions can be a mix of attractive and repulsive forces, depending on the specific geometry of the cage and the guest molecule. nih.gov For ozone, its elongated shape might lead to anisotropic interactions within the cages, influencing its rotational and translational motions. The insights gained from simulations of other guest molecules provide a framework for understanding the expected dynamic behavior of ozone within the clathrate hydrate structure.

Thermodynamic Modeling and Simulation

Thermodynamic modeling and simulation are essential for predicting the phase behavior and stability of ozone hydrates. These models are crucial for determining the conditions of pressure and temperature at which ozone hydrates can form and remain stable, as well as for estimating the storage capacity of ozone in these structures.

A widely used approach for modeling clathrate hydrates is the statistical thermodynamics model developed by van der Waals and Platteeuw. nii.ac.jp This model has been successfully applied to predict the phase-equilibrium properties of ozone-containing clathrate hydrates. nii.ac.jp A key component of this modeling is the accurate determination of the intermolecular potential between the guest (ozone) and host (water) molecules. The Kihara potential is often used for this purpose, and its parameters for ozone have been determined by fitting to experimental data. nii.ac.jpelsevierpure.com

| Parameter | Value |

| a (nm) | 6.815 x 10⁻² |

| σ (nm) | 2.9909 x 10⁻¹ |

| ε/k_B (K) | 184.00 |

This table displays the determined Kihara potential parameters for ozone used in thermodynamic modeling of its clathrate hydrate. elsevierpure.com

Thermodynamic simulations have also been developed to predict the concentration of ozone in clathrate hydrates formed through a continuous process. acs.org These simulations can account for the self-decomposition of ozone, which is a critical factor for practical applications. acs.org The models indicate that the concentration of ozone in the hydrate can be significantly increased by optimizing process parameters such as the rate of hydrate formation and the fraction of gas discharged from the reactor. acs.org Such simulations have shown that the mass concentration of ozone in hydrates formed in a continuous process can be on the order of percent, which is substantially higher than in other ozone storage methods like ozonated ice or water. acs.org

The accuracy of these thermodynamic models is validated by comparing the calculated phase equilibrium data with experimental measurements. For ozone-containing hydrates, these models have shown good agreement with experimental data, typically within a few percent of average deviation in pressure. nii.ac.jp These modeling efforts suggest the potential for significantly increasing the ozone storage capacity of clathrate hydrates from what has been experimentally achieved so far. nii.ac.jp

Prediction of Hydrate Formation Conditions

The prediction of the precise temperature, pressure, and guest composition conditions under which ozone hydrates can form is a primary focus of theoretical studies. These predictions are crucial for designing processes for ozone storage and transportation.

One of the foundational approaches for predicting hydrate formation conditions is the use of statistical thermodynamics, based on the model developed by van der Waals and Platteeuw. This model treats hydrate formation as a process where guest molecules are encaged within a host lattice of water molecules. To apply this model to ozone hydrates, researchers must determine the intermolecular potential parameters for ozone, which describe the interactions between ozone and water molecules. For instance, a theoretical study determined the Kihara intermolecular potential parameters for ozone to be a = 6.815 × 10⁻² nm, σ = 2.9909 × 10⁻¹ nm, and ε · kB⁻¹ = 184.00 K. elsevierpure.com These parameters, when used in conjunction with an accurate equation of state for the gas phase, allow for the prediction of phase-equilibrium properties. elsevierpure.com

Computational investigations have shown that pure ozone can form stable hydrates at ambient pressure, but only at temperatures below 230 K. kist.re.kr The formation pressure of binary hydrates, such as those containing both ozone and oxygen, is strongly dependent on the concentration of ozone in the gas phase. kist.re.kr As the concentration of ozone increases, the conditions for hydrate formation become less extreme.

Theoretical models are also used to create phase diagrams that map the stability zones for hydrates under various conditions. mdpi.com These models consider factors like the composition of the gas mixture, geothermal gradients, and formation pressure to predict the depth and thickness of hydrate stability zones. nih.gov While often applied to natural gas hydrates, these simulation methodologies are directly applicable to this compound systems, helping to identify the thermodynamic sweet spots for their formation and preservation. mdpi.comnih.gov The prediction with developed thermodynamic models has shown good agreement with experimental phase equilibrium data, often within ±2% of the average deviation of the pressure. elsevierpure.com

| Parameter | Value | Significance |

|---|---|---|

| Formation Temperature (Pure Ozone, Ambient Pressure) | < 230 K | Indicates the low-temperature requirement for pure this compound stability. kist.re.kr |

| Kihara Potential (a) | 6.815 × 10⁻² nm | Parameter for thermodynamic modeling of ozone-water interactions. elsevierpure.com |

| Kihara Potential (σ) | 2.9909 × 10⁻¹ nm | Parameter representing molecular size in thermodynamic models. elsevierpure.com |

| Kihara Potential (ε · kB⁻¹) | 184.00 K | Parameter representing interaction energy in thermodynamic models. elsevierpure.com |

| Model Pressure Deviation | ±2% (Average) | Shows high accuracy of theoretical predictions compared to experimental data. elsevierpure.com |

Simulation of Ozone Concentration in Hydrate Phases

A key objective for the practical application of ozone hydrates is to maximize the amount of ozone stored within the clathrate structure. Thermodynamic simulations are employed to predict and optimize the ozone concentration in the hydrate phase.

Simulations have been developed that model the continuous formation of this compound, treating the process as a series of equilibrium states. acs.org A critical aspect of these simulations is incorporating the inherent instability of ozone, accounting for its self-decomposition into oxygen. acs.org By integrating experimentally measured decomposition rates into the material balance calculations, these models can provide a realistic prediction of the final ozone concentration in the hydrate product. acs.org

These computational studies have revealed several important findings:

The mass concentration of ozone in a hydrate formed through a continuous process can be on the order of a few percent. acs.org This represents a storage capacity that is a hundred times greater than that of other methods like ozonated ice or ozonated water. acs.org

The ozone concentration in the hydrate phase increases as the fraction of gas discharged from the reactor increases. acs.org

A higher rate of hydrate formation leads to an asymptotic increase in the ozone concentration within the hydrate. acs.org

Furthermore, theoretical modeling suggests that the ozone storage capacity could potentially be increased to approximately 7% on a mass basis, a significant improvement over the ~1% that has been reported in some experiments. elsevierpure.com Simulations also show that during the formation process, ozone tends to become concentrated in the hydrate phase relative to its concentration in the initial gas phase. kist.re.kr This selective enclathration is a favorable characteristic for developing an effective ozone storage technology.

| Finding | Simulated Value/Trend | Reference |

|---|---|---|

| Typical Mass Concentration (Continuous Process) | Order of percent | acs.org |

| Highest Measured Concentration | 2.15 mass% | acs.org |

| Theoretical Maximum Storage Capacity | ~7 mass% | elsevierpure.com |

| Effect of Hydrate Formation Rate | Higher rate increases O₃ concentration asymptotically | acs.org |

| Comparison to Ozonated Water/Ice | ~100 times greater concentration | acs.org |

Free Energy Calculations for Stability Assessment

The stability of a clathrate hydrate is fundamentally determined by its thermodynamics, specifically its Gibbs free energy. researchgate.net Free energy calculations are a sophisticated computational approach used to assess whether a hydrate structure is stable under given conditions compared to alternative phases, such as separate ice and gas. A negative Gibbs free energy of formation indicates a spontaneous and stable process. researchgate.net

While detailed free energy calculations specifically for ozone hydrates are not extensively documented in publicly available literature, the methodology is well-established for other hydrate systems, such as methane hydrates, and is directly applicable. researchgate.netresearchgate.net These calculations involve determining the chemical potential of water in the empty hydrate lattice and the interaction energies between the guest (ozone) and host (water) molecules. The stability of the hydrate is evaluated by comparing the chemical potential of water in the hydrate phase with that in the liquid or ice phase. researchgate.net

The process typically involves:

Defining the System: Building a molecular model of the hydrate lattice (e.g., structure I or structure II) with ozone molecules occupying the cages.

Energy Calculations: Using quantum mechanics or molecular dynamics with advanced force fields to calculate the potential energy of the system.

Thermodynamic Integration: Computing the free energy difference between the hydrate state and a reference state (e.g., ice and gaseous ozone). This is often done through alchemical transformations, where interactions are gradually turned on or off in a simulation to calculate the free energy change along a non-physical path. arxiv.org

Thermodynamic and Kinetic Characteristics of Ozone Hydrate

Phase Equilibria of Ozone-Containing Hydrate (B1144303) Systems

The stability of ozone hydrate is fundamentally dictated by its phase equilibria, which describe the pressure and temperature conditions under which the hydrate can form and remain stable. These conditions are significantly influenced by the composition of the gas mixture from which the hydrate is formed.

Ozone is capable of forming a clathrate hydrate at ambient pressure, provided the temperature is below 230 K. elsevierpure.com The precise pressure and temperature conditions for the formation of ozone-containing hydrates have been determined experimentally, often in the presence of helper gases. These helper gases, such as carbon dioxide (CO₂), form a mixed hydrate with ozone and oxygen, which helps to stabilize the structure at more moderate pressures and temperatures.

Experimental data for a mixed gas system containing ozone, oxygen, and carbon dioxide show a clear relationship between pressure and temperature for hydrate stability. researchgate.net As the temperature increases, a higher pressure is required to maintain the hydrate phase. For instance, in a system with a CO₂ mole fraction of approximately 0.7, the equilibrium pressure for hydrate formation increases from around 2 MPa to over 6 MPa as the temperature rises from approximately 274 K to 282 K. researchgate.net

Table 1: Experimental Phase Equilibrium Conditions for Mixed Ozone-Oxygen-Carbon Dioxide Hydrates researchgate.net

This table illustrates the pressure-temperature (P-T) equilibrium conditions for the formation of clathrate hydrates from a mixed gas containing ozone, oxygen, and varying mole fractions of carbon dioxide (xCO₂).

| xCO₂ (approx.) | Temperature (K) | Pressure (MPa) |

| ~ 0.7 | 274.2 | 2.1 |

| ~ 0.7 | 276.1 | 2.8 |

| ~ 0.7 | 278.0 | 3.8 |

| ~ 0.7 | 280.0 | 5.0 |

| ~ 0.7 | 281.5 | 6.2 |

| ~ 0.8 | 275.8 | 2.1 |

| ~ 0.8 | 278.0 | 3.0 |

| ~ 0.8 | 280.1 | 4.2 |

| ~ 0.8 | 282.0 | 5.8 |

| ~ 0.9 | 278.2 | 2.2 |

| ~ 0.9 | 280.0 | 2.9 |

| ~ 0.9 | 282.1 | 4.1 |

| ~ 0.9 | 284.0 | 5.5 |

The composition of the gas phase has a strong influence on the hydrate formation pressure. elsevierpure.com For mixed gas hydrates, the phase equilibrium boundaries shift depending on the concentration of the constituent gases. In an ozone-oxygen-carbon dioxide system, increasing the concentration of CO₂ shifts the hydrate stability curve. researchgate.net For a given temperature, a higher mole fraction of CO₂ in the gas phase generally results in a lower equilibrium pressure required for hydrate formation. researchgate.net This indicates that CO₂ acts as a thermodynamic promoter, facilitating the enclathration of the ozone and oxygen molecules at less extreme conditions. Thermodynamic models have been developed to predict these phase-equilibrium properties, which show good agreement with experimental data. elsevierpure.com

A significant characteristic of mixed this compound formation is the preferential incorporation of ozone molecules into the solid hydrate phase. elsevierpure.com During the formation process, ozone becomes concentrated in the hydrate structure. elsevierpure.com This suggests that the hydrate cages have a higher affinity for ozone compared to oxygen under certain conditions. Thermodynamic simulations confirm that the concentration of ozone in the hydrate phase can be significantly increased by optimizing the formation process. acs.org This preferential uptake is crucial for the potential use of clathrate hydrates as a medium for storing and preserving ozone. acs.orgacs.org

Kinetics of this compound Formation

The kinetics of hydrate formation describe the rate and mechanisms by which the solid hydrate phase nucleates and grows. This is a stochastic process influenced by factors such as the degree of subcooling, pressure, and the presence of interfaces.

Induction time is a key kinetic parameter defined as the period between the establishment of favorable thermodynamic conditions (i.e., suitable temperature and pressure) and the onset of detectable hydrate formation. nih.gov This period involves the stochastic process of nucleation, where guest molecules and water arrange into stable microscopic crystalline structures that can subsequently grow. mdpi.com

While specific, detailed induction time studies exclusively for this compound are not extensively documented in the cited literature, the principles from general gas hydrate research apply. Factors that typically reduce induction time in gas hydrate formation include increased driving force (i.e., higher pressure or lower temperature), mechanical agitation, and the presence of surfactants. mdpi.commdpi.com These interventions enhance mass transfer and provide nucleation sites, shortening the time required for the initial crystals to form.

Once nucleation has occurred, the subsequent growth of the hydrate crystals is governed by heat and mass transfer limitations. mdpi.com The formation of hydrate is an exothermic process, and the removal of this heat from the crystal surface is essential for continued growth. mdpi.com

Visual observation studies of ozone-containing hydrate crystal growth have identified distinct dynamics. acs.org The growth can occur laterally along the interface between the gas and water phases or extend down into the bulk of the liquid water. acs.org The morphology of the resulting crystals is highly dependent on the subcooling temperature (the difference between the operating temperature and the equilibrium temperature). With increasing subcooling, crystal shapes can vary from polygonal to more complex dendritic or haze-like structures. acs.org Thermodynamic simulations have also shown that a higher rate of hydrate formation leads to an increased concentration of ozone within the hydrate, reaching an asymptotic limit. acs.org This suggests that kinetic factors directly impact the efficiency of ozone encapsulation. acs.org

Factors Influencing Formation Rate

The formation of this compound, a type of clathrate hydrate, is a complex process governed by several kinetic and thermodynamic factors. While research specifically detailing the formation kinetics of pure this compound is specialized, the principles governing clathrate hydrate formation in general provide a strong framework for understanding the key influencing factors. The formation of a pure ozone-oxygen hydrate requires severe conditions, such as very high pressure and low temperatures. To mitigate these demanding requirements, the introduction of "help guests" is a significant factor.

Help Guests: The addition of certain molecules, known as help guests, can significantly ease the conditions required for hydrate formation. Carbon dioxide (CO2) is a preferred help guest due to its cost-effectiveness, chemical inertness, and non-toxicity at the concentrations used. By forming a mixed O3 + O2 + CO2 hydrate, the formation pressure can be substantially lowered, making the process more feasible. researchgate.net

Pressure and Temperature: System pressure is a critical driver for hydrate formation. Studies on mixed O3 + O2 + CO2 hydrates show a direct relationship between the system pressure and the initial ozone fraction captured in the hydrate. For instance, increasing the pressure during formation leads to a higher concentration of ozone within the hydrate cages. researchgate.net Temperature, conversely, must be kept low to ensure thermodynamic stability, typically near or below the freezing point of water.

While not extensively documented specifically for this compound, other factors known to influence general clathrate hydrate formation rates include:

Gas Flow Rate: The rate at which the guest gas is supplied to the gas-water interface can affect the mass transfer and, consequently, the speed of hydrate formation.

Subcooling: The degree of subcooling, which is the difference between the hydrate equilibrium temperature and the actual operating temperature, provides the thermodynamic driving force for nucleation and crystal growth. A higher degree of subcooling generally leads to a faster formation rate, although it can also lead to challenges like ice formation.

Surfactants: Certain surfactants can promote hydrate formation by reducing the interfacial tension between the gas and liquid phases, thereby enhancing gas dissolution and nucleation rates.

Porous Media: The use of porous media can increase the surface area available for gas-liquid interaction, which can promote faster hydrate formation. However, it can also introduce complexities related to mass and heat transfer within the pores. rsc.org

Ozone Preservation and Decomposition Kinetics within Hydrate Lattices

Ozone is an inherently unstable substance that readily decomposes into diatomic oxygen (O2). nih.gov However, when individual ozone molecules are encaged within the cavities of a clathrate hydrate lattice, they are isolated from one another. This isolation significantly inhibits the decomposition process, allowing for prolonged preservation. nih.govresearchgate.net The hydrate structure acts as a physical barrier, preventing the ozone molecules from colliding and reacting with each other, which is the primary pathway for their decomposition.

Long-Term Storage Stability Investigations

Several experimental studies have demonstrated the viability of using clathrate hydrates for the long-term storage of ozone. These investigations have shown that ozone can be effectively preserved for extended periods, far exceeding its stability in other states.

Research has confirmed that ozone can be preserved in a hydrate-lattice structure for over 20 days. nih.govresearchgate.net In one study, a mixed hydrate formed with carbon dioxide as a help guest was stored at -25°C under atmospheric pressure. The initial mass fraction of ozone was approximately 0.9%, and after 20 days of storage, it remained at about 0.6%, demonstrating significant stability. researchgate.net Other studies using help guests like carbon tetrachloride or xenon also showed successful ozone preservation for more than 20 days at temperatures of -20°C, albeit at lower concentrations on the order of 0.1% by mass. nih.govresearchgate.net

Interactive Data Table: this compound Storage Stability

| Help Guest | Storage Temperature (°C) | Storage Duration (days) | Initial Ozone Mass Fraction (%) | Final Ozone Mass Fraction (%) |

|---|---|---|---|---|

| Carbon Dioxide (CO2) | -25 | 20 | ~0.9 | ~0.6 |

| Carbon Tetrachloride (CCl4) | -20 | >20 | ~0.1 | Maintained |

| Xenon (Xe) | -20 | >20 | ~0.1 | Maintained |

Factors Affecting Ozone Decomposition Rate in Hydrate Phase

The primary factor governing the decomposition rate of ozone within the hydrate phase is temperature . The stability of the hydrate lattice itself is highly temperature-dependent.

Low Temperatures: For effective long-term preservation of ozone at mass fractions around 0.1%, storage temperatures of -25°C or lower are recommended. researchgate.net At these cryogenic temperatures, the hydrate structure is stable, and the kinetic energy of the encaged ozone molecules is minimized, further reducing the likelihood of decomposition.

Elevated Temperatures: As the storage temperature increases, the rate of ozone decomposition accelerates. Studies have shown that for O3 + O2 + CCl4 hydrates, preservation is effective at -10°C or below. However, at temperatures above 0°C, the hydrate structure itself begins to melt and dissociate, releasing the trapped ozone and leading to its rapid decomposition. researchgate.net The integrity of the cage is paramount; once it breaks down, the stabilizing effect is lost.

Comparison of Preservation Efficacy with Alternative Ozone Storage Methods

The preservation of ozone within clathrate hydrates offers significant advantages in terms of concentration and stability when compared to other common storage methods, such as ozonated water or ozonated ice.

Ozone concentration in water or ice is typically very low, generally on the order of 1 to 10 parts per million (ppm). researchgate.net This low concentration severely limits the practical applications of these storage methods. In stark contrast, hydrate-based storage has achieved significantly higher ozone concentrations. For example, O3 + O2 + CO2 hydrates have been produced with ozone mass fractions of 0.6% to 0.9%, which is substantially higher than what can be achieved with ozonated water or ice. researchgate.net This makes hydrate technology a promising medium for storing and transporting ozone at high concentrations over long durations.

Interactive Data Table: Comparison of Ozone Storage Methods

| Storage Method | Typical Ozone Concentration | Long-Term Stability |

|---|---|---|

| This compound | 0.1% - 0.9% by mass | High (stable for >20 days at low temp) |

| Ozonated Water | 1 - 10 ppm | Low (rapid decomposition) |

| Ozonated Ice | 1 - 10 ppm | Low (rapid decomposition) |

Advanced Research on Ozone Storage Capacity and System Optimization

Strategies for Enhancing Ozone Storage Concentration in Hydrates

A primary goal in ozone hydrate (B1144303) research is to increase the mass fraction of ozone that can be stored within the hydrate structure. Several key operational factors have been identified as critical in influencing storage concentration.

The concentration of ozone in the initial gas phase is directly correlated with the amount of ozone encapsulated in the resulting hydrate. Studies have demonstrated that forming ozone-containing hydrates with a higher concentration of ozone in the feed gas leads to a greater storage capacity within the solid hydrate. researchgate.net For instance, by increasing the ozone concentration in the gas phase during the formation of an O₃+O₂+CO₂ hydrate, the ozone concentration in the final hydrate product was increased to 0.41 mass %, a significant improvement over previous records. researchgate.net Research has investigated feed gas mixtures with ozone mole fractions ranging from 1.31–2.43 mol % to as high as 10-12%. acs.orgresearchgate.net

The relationship between the initial ozone concentration in the gas feed and the final concentration in the hydrate is a key parameter in optimizing storage.

Table 1: Effect of Initial Gas Concentration on Ozone Storage

| Initial O₃ Concentration in Gas Phase (C₀) | Resulting O₃ Saturation Concentration in Hydrate (Csat) | Reference Conditions |

|---|---|---|

| 13.3 mg L⁻¹ | 4.50 mg L⁻¹ | 8 °C, pH 3.0 |

| 22.3 mg L⁻¹ | 8.03 mg L⁻¹ | 8 °C, pH 3.0 |

This interactive table is based on data for ozone saturation in deionized water, illustrating the principle that higher initial gas concentrations lead to higher concentrations in the aqueous phase, a precursor to hydrate formation. scielo.br

System pressure and temperature are critical thermodynamic parameters that govern both the formation of clathrate hydrates and the stability of ozone.

Pressure: Higher system pressure increases the solubility of ozone gas in water, which is a crucial step for hydrate formation. pinnacleozone.com This increased driving force enhances the mass transfer of ozone from the gas phase to the liquid phase. pinnacleozone.com Early experiments on O₃+O₂ gas mixtures required very high pressures, such as 13 MPa, to form hydrates. researchgate.net However, the use of co-guests allows for formation at more moderate pressures, for example, 3.0 MPa. researchgate.net The pressure directly influences the density of the gas, which can improve molecular contact and the efficiency of encapsulation within the hydrate cages. pinnacleozone.com

Temperature: Lower temperatures are generally favorable for both ozone stability and hydrate formation. Ozone's half-life decreases significantly as temperature rises; for example, its half-life in dry air is about 30-40 minutes at 20°C but drops to just 3-5 minutes at 60°C. pinnacleozone.com Similarly, the solubility of ozone in water is inversely proportional to temperature. pinnacleozone.commdpi.com Consequently, forming ozone hydrates at low temperatures, such as 248 K (-25°C), is effective. researchgate.net Research has shown that storing the formed hydrate at temperatures of -25°C or lower is necessary to preserve the ozone for extended periods. researchgate.net Even short-term storage for 6 hours is possible at higher temperatures like 263 K and 268 K without a decrease in ozone concentration. researchgate.net

Table 2: Influence of Temperature on Ozone Stability and Solubility

| Temperature | Ozone Half-Life in Dry Air | Ozone Solubility in Water |

|---|---|---|

| 5 °C | - | ~0.64 mg/L |

| 15 °C | - | ~0.52 mg/L |

| 20 °C | ~30-40 minutes | - |

| 25 °C | - | ~0.38 mg/L |

| 40 °C | ~15 minutes | - |

| 60 °C | ~3-5 minutes | - |

This interactive table is compiled from data on ozone's general chemical properties. pinnacleozone.com

The formation of pure ozone hydrate requires extreme conditions of high pressure and low temperature. researchgate.net To make the process more industrially viable, researchers have introduced "co-guests" or "help guests" into the gas mixture. These are molecules that readily form hydrates and can create a stable structure that also traps ozone molecules.

Carbon dioxide (CO₂) is a highly effective and commonly used co-guest. acs.orgresearchgate.net Its inclusion allows for the formation of a mixed O₃+O₂+CO₂ hydrate at significantly milder conditions, such as pressures of 1.9 to 3.0 MPa and temperatures around 0.1°C. researchgate.netresearchgate.net The proportion of the co-guest is also a critical factor. It has been shown that increasing the initial volume ratio of CO₂ in the feed gas can significantly reduce the induction time required for hydrate formation. researchgate.net For instance, raising the CO₂ volume ratio to 2–2.9 times that of previous studies resulted in a four-fold reduction in the induction time. researchgate.net The molar ratio of the gas components is carefully controlled in experiments, with examples such as O₃:O₂:CO₂ = 3.4:42.0:52.6. acs.org

Continuous Production System Development and Process Engineering

Transitioning from batch production to a continuous process is essential for the large-scale, industrial application of this compound technology.

For a continuous production system, optimizing operating parameters is key to ensuring stable and efficient hydrate formation. Experimental systems have been designed to continuously form O₃+O₂+CO₂ hydrates, where parameters are systematically evaluated to increase the ozone concentration in the final product. researchgate.net

Key parameters that require optimization include:

Gas and Liquid Flow Rates: The relative flow rates of the gas mixture and water influence the gas-liquid interface area and contact time, which are crucial for mass transfer and hydrate nucleation.

Mixing and Agitation: Proper mixing within the reactor is needed to promote the dispersion of gas bubbles and the suspension of hydrate crystals, preventing agglomeration and blockages.

Pressure and Temperature Gradients: Maintaining stable pressure and temperature throughout the reactor is vital for consistent hydrate crystal growth. acs.org

By applying quality engineering methods to optimize these parameters, researchers achieved an ozone storage capacity of 0.26 wt % within two hours of total operation time in a continuous system. researchgate.net

Scaling up a continuous this compound production system from the laboratory to an industrial plant involves several engineering challenges.

Reactor Design: The design of the reactor is paramount. It must be able to handle three phases (gas, liquid, solid), manage significant heat exchange, and prevent blockages caused by hydrate agglomeration. Dual-cylinder reactors are one design that has been proposed for continuous production. researchgate.net

Ozone Generation: Large-scale ozone generators, often using the corona discharge method, would be required to provide a continuous and high-concentration feed gas. These systems have significant electrical power requirements. researchgate.net

Material Compatibility: Ozone is a highly corrosive and reactive gas. All materials used in the system, including reactors, piping, and sensors, must be made of ozone-resistant materials like stainless steel or specific polymers to prevent degradation. pinnacleozone.com

Process Control and Automation: A robust process control system is needed to continuously monitor and adjust parameters like temperature, pressure, and flow rates to maintain optimal conditions for hydrate formation and ensure safety. mdpi.com

Economic Viability: The energy costs associated with ozone generation, high-pressure operation, and refrigeration must be carefully considered to ensure the economic feasibility of the technology for practical applications. researchgate.net Visual observation studies of hydrate crystal growth dynamics provide crucial data for the process design and operation of a full-scale production plant. acs.org

Novel Approaches for this compound Formulation

Advanced research into ozone storage is increasingly focused on novel formulation approaches that enhance both storage capacity and stability. Traditional methods face challenges due to the inherent instability of ozone. However, recent developments in hydrate-based technologies, particularly involving semi-clathrate and various clathrate structures, offer promising pathways to creating more robust and efficient ozone storage systems. These innovative strategies aim to optimize the encapsulation of ozone molecules within crystalline water cages, thereby preserving them for practical applications.

Exploration of Semi-Clathrate Hydrates for Ozone Encapsulation

A significant area of exploration in advanced ozone storage is the use of semi-clathrate hydrates. Unlike true clathrate hydrates where host water molecules form cages around guest molecules solely through hydrogen bonds, semi-clathrate hydrates involve ionic species that become part of the host lattice. wikipedia.org This unique structure is typically formed with the addition of quaternary ammonium salts, such as Tetra-n-butylammonium bromide (TBAB). researchgate.net

In these structures, the cation of the salt is incorporated into the cavities of the hydrate framework, while the anion helps to stabilize the lattice. researchgate.net This arrangement forms robust cage-like structures at more moderate temperature and pressure conditions compared to traditional gas hydrates. The larger cages formed in semi-clathrates could potentially accommodate guest gas molecules.

While research has heavily focused on semi-clathrate hydrates for carbon dioxide capture, the principles are being explored for ozone encapsulation. The presence of the ionic compound can enhance the physical and chemical interactions between the host lattice and potential guest molecules. nih.govnih.govresearchgate.net The hypothesis is that these enhanced interactions could lead to more stable encapsulation of ozone, improving both the loading capacity and the preservation of this highly reactive molecule. The investigation into semi-clathrate hydrates represents a frontier in developing more practical and economically viable ozone storage technologies, although direct experimental successes with ozone in these systems are still an emerging area of study.

Investigation of Different Hydrate Structures for Ozone Loading